molecular formula C10H12O3 B1581985 4-Propoxybenzoic acid CAS No. 5438-19-7

4-Propoxybenzoic acid

Cat. No.: B1581985
CAS No.: 5438-19-7
M. Wt: 180.2 g/mol
InChI Key: GDFUWFOCYZZGQU-UHFFFAOYSA-N
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Description

4-Propoxybenzoic acid, also known as p-Propoxybenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid where a propoxy group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Propoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Safety and Hazards

4-Propoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and requires heating .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The propoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propoxybenzoic acid is unique due to its specific propoxy substituent, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202750
Record name p-Propoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-19-7
Record name 4-Propoxybenzoic acid
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Record name p-Propoxybenzoic acid
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Record name 4-Propoxybenzoic acid
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Record name p-Propoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Methyl 4-hydroxybenzoate (15.4 g: 101.2 mmol) was dissolved in 150 ml of dimethylsulfoxide (DMSO), and an aqueous solution of potassium hydroxide (KOH/H2O: 7 g/15 ml) was added to the mixture. The resultant mixture was stirred until dissolving homogeneously. Next, 12.5 g (101.6 mmol) of n-propyl bromide was added thereto, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water and the resultant precipitate was collected by filtration. The obtained precipitate was dissolved in 300 ml of ethanol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 5 g/100 ml) was added thereto. Thus obtained mixture was refluxed by heating for 1 hour, and water (the amount of the water: about 300 ml) was added thereto with removing ethanol (EtOH). After cooling to a room temperature, the transparent solution was acidified by adding a concentrated hydrochloric acid. The resultant white precipitate was filtered and recrystallized from toluene to give 17.5 g (97.2 mmol) of 4-n-propyloxybenzoic acid.
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Synthesis routes and methods II

Procedure details

The reaction of propyl bromide and ethyl 4-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 4-Propoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.58 (s, COOH); 7.86 (d, J=8.8, 2 arom. H); 6.97 (d, J=8.8, 2 arom. H); 3.97 (t, CH3CH2CH2O); 1.72 (m, CH3CH2CH2O); 0.96 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 166.99 (—C═O); 162.29; 131.33 (2 arom. C); 122.78; 114.18 (2 arom. C); 69.21; 21.90; 10.30.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4-propoxybenzoic acid?

A1: this compound is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [, ]. Spectroscopic data, such as FTIR, can be used to confirm the presence of characteristic functional groups like carboxylic acid and ether groups [].

Q2: How does the structure of this compound relate to its antitubercular activity?

A2: Research suggests that the antitubercular activity of this compound and its analogs increases with their lipophilicity []. This is reflected in the higher HPLC capacity factors observed for the more potent compounds in the series. Among the tested alkoxybenzoic acids, 4-pentoxybenzoic acid exhibited the highest activity, comparable to some commercially available antituberculosis drugs in vitro [].

Q3: What unique material properties does this compound exhibit?

A3: this compound can act as a hydrogen-bonded mesogen due to the dimerization of its carboxylic acid groups []. When grafted onto a polysiloxane backbone, this property allows the formation of a thermoreversible nematic network. This network demonstrates liquid crystalline behavior at elevated temperatures and transitions to a stable network structure upon cooling [].

Q4: Has the thermodynamic behavior of this compound been investigated?

A4: Yes, the vapor pressure of this compound was measured at various temperatures using the Knudsen mass-loss effusion technique []. From this data, thermodynamic properties such as the standard molar enthalpy and Gibbs energy of sublimation were derived. Additionally, differential scanning calorimetry was employed to study phase transitions in the condensed phase [].

Q5: Are there any potential applications for this compound in drug development?

A5: While this compound itself was identified as a potential eye irritant through in-silico ocular toxicity prediction models [], its presence as a degradation product of proparacaine hydrochloride highlights the importance of understanding its properties. This knowledge is crucial for ensuring the safety and efficacy of pharmaceuticals containing proparacaine hydrochloride []. Further research may explore modifications to its structure and assess potential applications in other therapeutic areas.

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